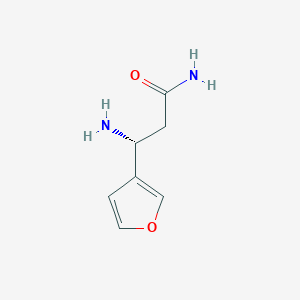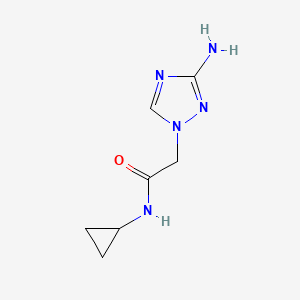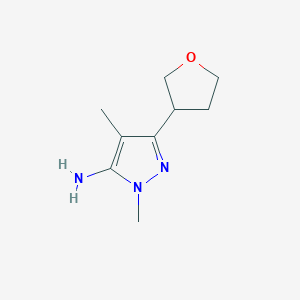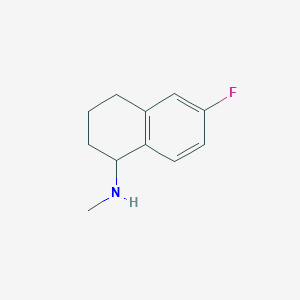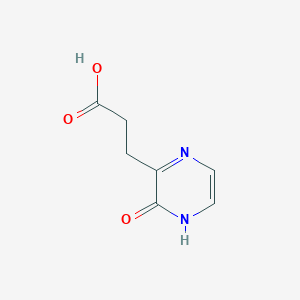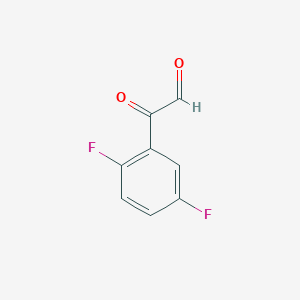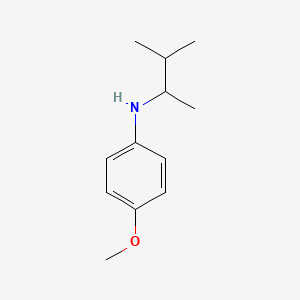
Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yl group, and a methoxy group is attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of 4-methoxyaniline with 3-methyl-2-butanone. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-N-(3-methylbutan-2-yl)aniline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(3-methylbutan-2-yl)aniline is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the aniline moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-N-(2-methylpentan-2-yl)aniline: Similar structure but with a different alkyl group.
N-(4-(benzyloxy)-2-methylbutan-2-yl)-3-methylaniline: Contains a benzyloxy group instead of a methoxy group
Uniqueness
4-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility in organic solvents, while the 3-methylbutan-2-yl group provides steric hindrance, affecting its reactivity and interaction with other molecules .
Eigenschaften
CAS-Nummer |
293743-26-7 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
4-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19NO/c1-9(2)10(3)13-11-5-7-12(14-4)8-6-11/h5-10,13H,1-4H3 |
InChI-Schlüssel |
DCTBFCRADOZWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




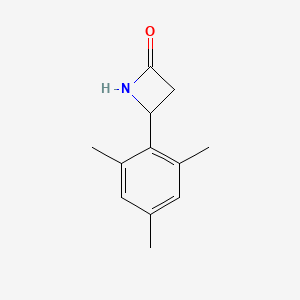
![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)

